4-Fluorophenol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

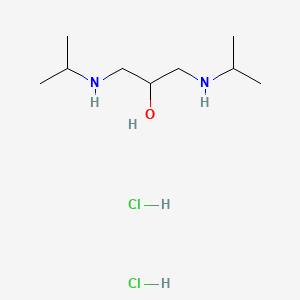

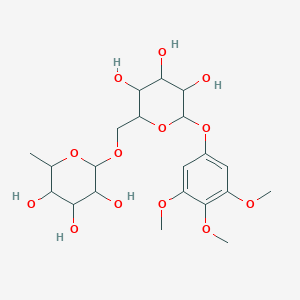

4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .

Synthesis Analysis

The synthesis of 4-Fluorophenol-d5 can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .

Molecular Structure Analysis

The molecular structure of 4-Fluorophenol-d5 is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .

Chemical Reactions Analysis

4-Fluorophenol-d5 undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .

Physical And Chemical Properties Analysis

4-Fluorophenol-d5 is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .

Aplicaciones Científicas De Investigación

Electrochemical Degradation of 4-Fluorophenol-d5

Specific Scientific Field

Environmental Chemistry and Catalysis

Summary

Electrochemical redox is an effective method to degrade halogenated organic pollutants (HOPs). In this context, researchers have explored the use of highly dispersed Pd-polypyrrole (Pd-PPy) catalysts for the degradation of 4-Fluorophenol-d5 (4-FP-d5). The goal is to break down the compound into less harmful products.

Experimental Procedure

Results

- Durability : The prepared Pd-PPy catalysts maintained their degradation efficiency even after 20 cycles of experiments .

Liquid Crystal Materials

Specific Scientific Field

Materials Science

Summary

Fluoroorganic compounds, including 4-FP-d5, find applications in liquid crystal materials. These materials are essential for displays, optical devices, and sensors.

Methods

Impact

These applications highlight the versatility of 4-Fluorophenol-d5 across various scientific fields, from environmental remediation to drug synthesis and materials science. Researchers continue to explore its potential in addressing environmental challenges and advancing technology .

Propiedades

Número CAS |

1219804-93-9 |

|---|---|

Nombre del producto |

4-Fluorophenol-d5 |

Fórmula molecular |

C6H5FO |

Peso molecular |

117.134 |

Nombre IUPAC |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Clave InChI |

RHMPLDJJXGPMEX-HXRFYODMSA-N |

SMILES |

C1=CC(=CC=C1O)F |

Sinónimos |

4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

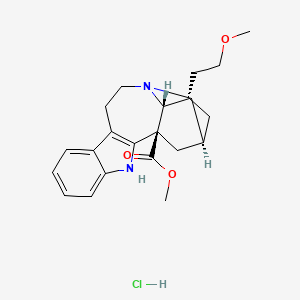

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)